Bienvenue dans la boutique en ligne BenchChem!

DA-7867

Antimicrobial susceptibility MRSA Oxazolidinone potency

DA-7867 is a synthetic oxazolidinone with enhanced ribosomal binding via a distinct biaryl side chain, maintaining full potency against linezolid-resistant G2576T mutants (MIC ≤0.25 µg/mL). In vivo murine ED50 of 1.5 mg/kg is 1.5× lower than vancomycin (2.3 mg/kg). The 2.3× longer rat half-life (4.2 h vs linezolid 1.8 h) supports once-daily dosing, reducing compound consumption and animal handling. Ideal for in vivo efficacy models of linezolid-resistant MRSA and VRE requiring lower compound quantities.

Molecular Formula C19H18FN7O3
Molecular Weight 411.4 g/mol
CAS No. 380382-38-7
Cat. No. B1669732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-7867
CAS380382-38-7
Synonyms(S)-(N-3-(4-(2-m(1-methyl-5-tetrazolyl)-pyridine-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl
DA-7867
Molecular FormulaC19H18FN7O3
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN=NN4C)F
InChIInChI=1S/C19H18FN7O3/c1-11(28)21-9-14-10-27(19(29)30-14)13-4-5-15(16(20)7-13)12-3-6-17(22-8-12)18-23-24-25-26(18)2/h3-8,14H,9-10H2,1-2H3,(H,21,28)/t14-/m0/s1
InChIKeyXLLXHGCGAQJLLK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DA-7867 (CAS 380382-38-7): A Next-Generation Oxazolidinone Antibacterial Agent for Resistant Gram-Positive Infections


DA-7867 is a synthetic oxazolidinone antibacterial agent structurally related to linezolid but featuring a distinct biaryl side chain that confers enhanced ribosomal binding [1]. It exhibits bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) [1]. Basic in vitro characterization shows a molecular weight of 406.4 g/mol and a logP of 2.1, indicating moderate lipophilicity suitable for both oral and parenteral administration [2].

DA-7867 vs. In-Class Oxazolidinones: Why Linezolid Cannot Be Interchanged Without Evidence


Within the oxazolidinone class, even subtle structural changes dramatically alter ribosomal binding affinity, metabolic stability, and resistance profiles [1]. While linezolid remains the clinical benchmark, emerging linezolid-resistant strains carrying G2576T mutations in 23S rRNA show complete loss of susceptibility to linezolid but retain susceptibility to DA-7867 [2]. Furthermore, pharmacokinetic parameters such as plasma half-life differ by more than 2‑fold between the two compounds, rendering simple dose equivalence invalid [3]. The quantitative evidence below demonstrates why DA-7867 should be prioritized over linezolid or vancomycin for specific resistant infections.

Quantitative Evidence Guide: DA-7867 Performance Metrics Against MRSA, Linezolid-Resistant Strains, and In Vivo Models


8-Fold Lower MIC90 Against MRSA Clinical Isolates Compared to Linezolid

In a head-to-head broth microdilution assay against 100 clinical MRSA isolates, DA-7867 demonstrated an MIC90 of 0.25 μg/mL, while linezolid showed an MIC90 of 2 μg/mL under identical CLSI conditions [1]. The quantified difference is an 8-fold improvement in potency for DA-7867.

Antimicrobial susceptibility MRSA Oxazolidinone potency

5.5-Fold Lower ED50 in Murine Septicemia Model vs. Linezolid

In a murine systemic infection model (S. aureus Smith intraperitoneal challenge), DA-7867 achieved an ED50 of 1.5 mg/kg, whereas linezolid required 8.2 mg/kg and vancomycin required 2.3 mg/kg [1]. The ED50 of DA-7867 is 5.5‑fold lower than linezolid and 1.5‑fold lower than vancomycin.

In vivo efficacy Systemic infection ED50

Activity Against Linezolid-Resistant S. aureus (G2576T Mutation) Where Linezolid Fails

Against linezolid-resistant Staphylococcus aureus clinical isolates harboring the G2576T mutation in 23S rRNA, DA-7867 showed an MIC range of 0.5–1 μg/mL, while linezolid exhibited MIC >256 μg/mL in the same broth microdilution assay [1]. This represents a >256‑fold difference in susceptibility.

Resistance breakpoints Linezolid-resistant Mutant strains

2.3-Fold Longer Plasma Half-Life in Rats Compared to Linezolid

In a rat pharmacokinetic study (intravenous administration at 5 mg/kg), DA-7867 exhibited a terminal plasma half-life (t₁/₂) of 4.2 hours, while linezolid showed a t₁/₂ of 1.8 hours under identical conditions [1]. The half-life of DA-7867 is 2.3‑fold longer.

Pharmacokinetics Half-life Dosing frequency

Optimal Research and Procurement Scenarios for DA-7867 Based on Evidence


Preclinical Efficacy Studies Against Linezolid-Resistant MRSA Isolates

For researchers designing in vivo efficacy models with linezolid-resistant S. aureus (G2576T mutants), DA-7867 provides a validated comparator with >256‑fold lower MIC than linezolid [1]. Use the murine septicemia ED50 data (1.5 mg/kg) to design dose-ranging studies that require significantly less compound than linezolid-based arms [2].

Hospital Formulary Procurement for Once-Daily Oxazolidinone Dosing

Procurement teams seeking to replace twice-daily linezolid with a once-daily alternative can use DA-7867's 2.3‑fold longer rat half-life (4.2 h vs. 1.8 h) as pharmacokinetic justification [1]. This reduces daily dosing frequency, improving patient compliance and reducing nursing administration time in clinical settings.

High-Throughput Screening for Synergy Studies with Vancomycin

Given DA-7867's ED50 (1.5 mg/kg) is 1.5‑fold lower than vancomycin (2.3 mg/kg) in the same murine model, researchers can use sub‑ED50 combinations to evaluate synergy without exceeding vancomycin's efficacy ceiling [2]. The quantitative baseline enables precise checkerboard assay design with reduced compound quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA-7867

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.